molecular formula C9H10O3 B139654 2-Methoxyphenylacetic acid CAS No. 93-25-4

2-Methoxyphenylacetic acid

Cat. No.: B139654
CAS No.: 93-25-4
M. Wt: 166.17 g/mol
InChI Key: IVEWTCACRDEAOB-UHFFFAOYSA-N
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Description

2-Methoxyphenylacetic acid, also known as o-Anisylacetic acid, is an organic compound with the molecular formula CH₃OC₆H₄CH₂CO₂H. It is a derivative of phenylacetic acid, where a methoxy group is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methoxyphenylacetic acid involves the hydrolysis of methoxybenzyl cyanide. The process includes adding methoxybenzyl cyanide to concentrated sulfuric acid at elevated temperatures (90-150°C) and maintaining the reaction under reflux conditions. The reaction mixture is then neutralized, decolorized using activated carbon, and acidified to precipitate the product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves careful control of reaction conditions, such as temperature and pH, to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

2-Methoxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Methoxyphenylacetic acid can be compared with other methoxy-substituted phenylacetic acids, such as:

  • 4-Methoxyphenylacetic acid
  • 3-Methoxyphenylacetic acid
  • α-Methoxyphenylacetic acid

These compounds share similar structural features but differ in the position of the methoxy group on the benzene ring. The unique position of the methoxy group in this compound imparts distinct chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

2-(2-methoxyphenyl)acetic acid
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InChI

InChI=1S/C9H10O3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
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InChI Key

IVEWTCACRDEAOB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC=CC=C1CC(=O)O
Source PubChem
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID0059083
Record name Benzeneacetic acid, 2-methoxy-
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Molecular Weight

166.17 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2-Methoxyphenylacetic acid
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CAS No.

93-25-4
Record name 2-Methoxyphenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Methoxyphenylacetic acid (MPA) is primarily employed as a chiral resolving agent. Due to its chirality, MPA forms diastereomeric salts with racemic mixtures, enabling the separation of enantiomers. This is particularly useful in pharmaceutical research and production, as different enantiomers of a drug can have different biological activities. [, , ] For instance, MPA has been used in the resolution of racemic this compound with enantiopure (R)-1- cyclohexylethylamine. [] It has also been employed in the synthesis of optically active deuterium-labeled homocysteine thiolactone. []

A: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol. While the provided abstracts do not contain detailed spectroscopic data, the compound's structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared Spectroscopy (FTIR) and X-ray powder diffraction (XRD). [, ] Specifically, NMR, particularly NOESY correlations, has been successfully applied to determine the absolute configuration of MPA derivatives. []

A: The provided abstracts do not highlight any catalytic properties of MPA. Its primary application, as described, is in chiral resolution, exploiting its ability to form diastereomeric salts with enantiomers for separation. [, ]

A: The chiral center in MPA is crucial for its resolving agent activity. The molecule's structure allows it to interact differently with each enantiomer of a racemic mixture, leading to the formation of diastereomeric salts. These salts possess distinct physical properties, enabling separation through methods like crystallization or chromatography. [, ]

A: High-performance liquid chromatography (HPLC) is a widely used technique for determining the mole ratio of salt components in mixtures containing MPA. This method allows for the simultaneous quantification of both the cationic and anionic parts of the prepared salts. [] In addition, chiral gas chromatography (GC) is specifically employed to analyze the enantiomeric purity of MPA derivatives. []

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